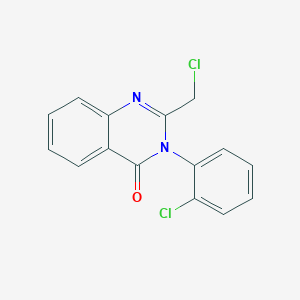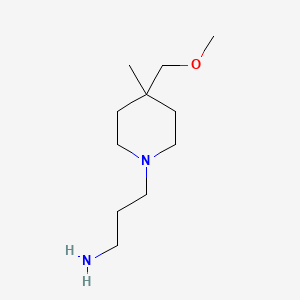
8-Oxo-guanosine-5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxo-guanosine-5’-triphosphate is an oxidized form of guanosine triphosphate, a purine nucleoside triphosphate. This compound is significant in the study of oxidative stress and its effects on cellular processes. It is formed when guanosine triphosphate undergoes oxidation, resulting in the addition of an oxygen molecule to the guanine base. This modification can lead to errors in DNA and RNA synthesis, making it a crucial marker for oxidative damage in cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-guanosine-5’-triphosphate typically involves the oxidation of guanosine triphosphate. One common method is the acylation of 8-bromo-2’-deoxyguanosine in the presence of acetic anhydride and sodium acetate, followed by hydrolysis in N-dimethylformamide with pyridine as a catalyst . This process yields 8-Oxo-guanosine-5’-triphosphate with high purity.
Industrial Production Methods: Industrial production of 8-Oxo-guanosine-5’-triphosphate is less common due to its specialized applications. it can be produced in large quantities using enzymatic synthesis or chemical synthesis methods. Enzymatic synthesis involves the use of specific enzymes to catalyze the oxidation of guanosine triphosphate .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Oxo-guanosine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert it back to guanosine triphosphate.
Substitution: Substitution reactions can occur at the oxygenated site, leading to the formation of different derivatives
Common Reagents and Conditions: Common reagents used in these reactions include acetic anhydride, sodium acetate, and pyridine. Reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity .
Major Products: The major products formed from these reactions include various oxidized and reduced forms of guanosine triphosphate, each with distinct properties and applications .
Applications De Recherche Scientifique
8-Oxo-guanosine-5’-triphosphate has numerous applications in scientific research:
Chemistry: It is used as a marker for oxidative stress in chemical studies.
Biology: It helps in understanding the effects of oxidative damage on DNA and RNA synthesis.
Medicine: It is used in the study of diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Industry: It is used in the development of antioxidants and other protective agents .
Mécanisme D'action
The mechanism of action of 8-Oxo-guanosine-5’-triphosphate involves its incorporation into DNA and RNA during synthesis. This incorporation can lead to errors in base pairing, resulting in mutations and other genetic anomalies. The compound primarily targets guanine bases and can pair with both adenine and cytosine, leading to replicational and translational errors .
Comparaison Avec Des Composés Similaires
Guanosine triphosphate (GTP): The non-oxidized form of 8-Oxo-guanosine-5’-triphosphate.
8-Oxo-2’-deoxyguanosine-5’-triphosphate: Another oxidized form of guanosine triphosphate.
8-Hydroxyguanosine-5’-triphosphate: A similar compound with a hydroxyl group instead of an oxo group
Uniqueness: 8-Oxo-guanosine-5’-triphosphate is unique due to its specific oxidation state, which makes it a valuable marker for oxidative stress. Its ability to pair with both adenine and cytosine distinguishes it from other similar compounds, leading to unique applications in research and medicine .
Propriétés
Numéro CAS |
21238-36-8 |
|---|---|
Formule moléculaire |
C10H16N5O15P3 |
Poids moléculaire |
539.18 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O15P3/c11-9-13-6-3(7(18)14-9)12-10(19)15(6)8-5(17)4(16)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2,4-5,8,16-17H,1H2,(H,12,19)(H,23,24)(H,25,26)(H2,20,21,22)(H3,11,13,14,18)/t2-,4-,5-,8-/m1/s1 |
Clé InChI |
JCHLKIQZUXYLPW-UMMCILCDSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


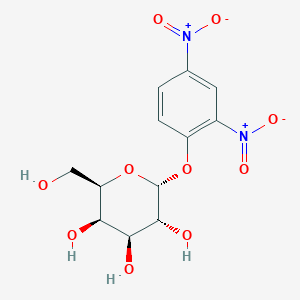


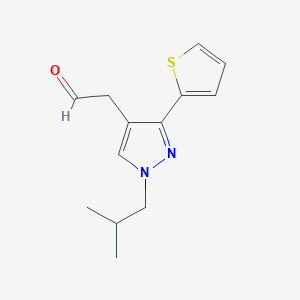
![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B13427409.png)
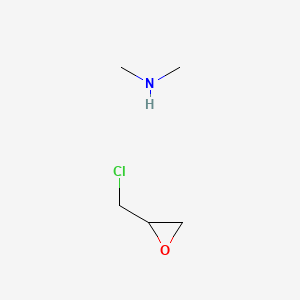
![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)


